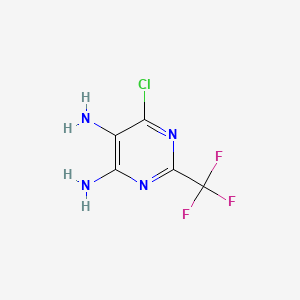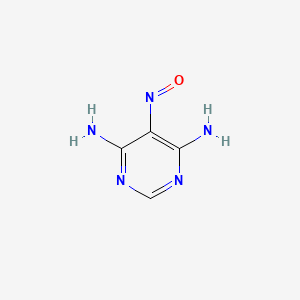
Etolorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etolorex: is a compound belonging to the amphetamine class, specifically known for its anorectic properties. It was never marketed but has been studied for its potential effects on appetite suppression . The chemical formula for this compound is C12H18ClNO , and its molecular weight is 227.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etolorex is synthesized by the reaction of chlorphentermine with 2-chloroethanol . The reaction typically involves the following steps:
- The reaction mixture is then purified to obtain this compound.
Chlorphentermine: is reacted with under controlled conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Etolorex can undergo various chemical reactions, including:
Oxidation: The primary alcohol group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its pharmacological properties.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Reduction: or are common reducing agents.
Substitution: like or can be used under appropriate conditions to substitute the chlorine atom.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Etolorex has been studied for various scientific research applications, including:
Chemistry: Investigations into its chemical properties and potential modifications to enhance its pharmacological effects.
Biology: Studies on its effects on appetite suppression and potential mechanisms of action.
Medicine: Research into its potential use as an anorectic agent, although it was never marketed.
Industry: Potential applications in the development of new compounds with similar structures and effects.
Mechanism of Action
Etolorex exerts its effects primarily through its action on the central nervous system. As an anorectic agent, it likely influences neurotransmitter release and uptake, particularly affecting dopamine and norepinephrine pathways . These pathways are involved in regulating appetite and satiety, leading to reduced food intake.
Comparison with Similar Compounds
Etolorex is similar to other anorectic compounds in the amphetamine class, such as:
- Chlorphentermine
- Phentermine
- Cloforex
- Clortermine
Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which includes a chlorophenyl group and an ethanolamine moiety. This structure differentiates it from other similar compounds and may contribute to its distinct pharmacological properties .
Properties
CAS No. |
54063-36-4 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,14-7-8-15)9-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3 |
InChI Key |
DDKKBTHTVWQJQX-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NCCO |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NCCO |
| 54063-36-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1615588.png)

![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

![7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1615594.png)

![2-[5-(1,3-Dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B1615597.png)





